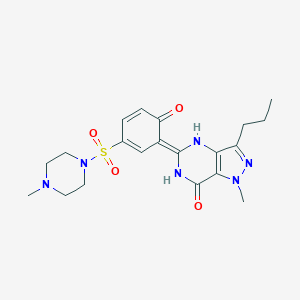

![molecular formula C13H9NO4 B120447 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 149505-87-3](/img/structure/B120447.png)

3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

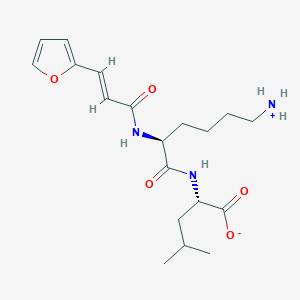

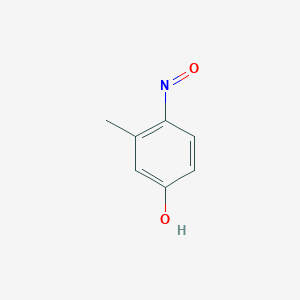

The molecular structure of “3’-Nitro-[1,1’-biphenyl]-3-carboxylic acid” consists of two phenyl rings connected by a single bond, with a nitro group attached to one ring and a carboxylic acid group attached to the other . The exact molecular structure could not be found.Chemical Reactions Analysis

The nitration of aromatic compounds is a widely used transformation that introduces a nitro group into aromatic systems . The exact chemical reactions involving “3’-Nitro-[1,1’-biphenyl]-3-carboxylic acid” could not be found.科学的研究の応用

Magnetic Properties and Exchange Pathways

Research into organic nitroxides, which share structural similarities with 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, has revealed insights into their magnetic properties and exchange pathways. For example, a study on β-4-(N-Tert-butyl-N-aminoxyl)-1,1‘-biphenyl-3‘,5‘-dicarboxylic acid demonstrated the formation of stacked, intercalated, 1-D hydrogen-bonded chains. These chains exhibit 1-D Heisenberg antiferromagnetic behavior, highlighting the potential of such compounds in magnetic and material science applications (Field & Lahti, 2003).

Oxidative Cleavage and Synthetic Applications

Another study focused on the oxidative cleavage of β-keto sulfones using nitrous acid, which led to the unexpected formation of arenecarboxylic acids, including [1,1'-biphenyl]-4-carboxylic acid. This work suggests potential pathways for synthesizing novel carboxylic acid derivatives from similar compounds, which could be useful in organic synthesis and material chemistry (Abdel‐Aziz, 2014).

Metal-Organic Frameworks (MOFs) and Gas Adsorption

Research on Cd(II) Metal-Organic Frameworks (MOFs) using different carboxylic ligands demonstrated that these frameworks could effectively adsorb CO2. The study indicates that amino and nitro functional groups in ligands enhance CO2 adsorption, suggesting applications of similar carboxylic acids in environmental and material sciences (Wang et al., 2018).

Paramagnetic Complexes and Cytotoxicity

Paramagnetic dirhenium complexes containing nitrobenzoate ligands have been synthesized and characterized. These complexes, including those with 4'-nitro[1,1'-biphenyl]-4-carboxylate ligands, exhibit unique spectral and electrochemical properties. Moreover, they have been screened for antiproliferative properties against human cancer cell lines, suggesting potential applications in medicinal chemistry and oncology research (Mallick et al., 2017).

Photorelease Mechanisms and Photoprotection

Studies on the photorelease mechanisms of carboxylic acids from 1-acyl-7-nitroindolines reveal rapid release of carboxylates in aqueous solutions, which could be applied in photoprotected bioactive compounds and controlled drug delivery systems (Morrison et al., 2002).

特性

IUPAC Name |

3-(3-nitrophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHPQSSQEOOQMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629595 |

Source

|

| Record name | 3'-Nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

149505-87-3 |

Source

|

| Record name | 3'-Nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)

![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)

![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)